molecular formula C11H15NO3S B344895 1-[(4-Methoxyphenyl)sulfonyl]pyrrolidine CAS No. 335215-12-8

1-[(4-Methoxyphenyl)sulfonyl]pyrrolidine

Katalognummer: B344895
CAS-Nummer: 335215-12-8
Molekulargewicht: 241.31g/mol
InChI-Schlüssel: LBMXZZFSJLBRGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(4-Methoxyphenyl)sulfonyl]pyrrolidine is a chemical compound of significant interest in medicinal and organic chemistry research. It is built around a pyrrolidine ring, a five-membered nitrogen-containing saturated heterocycle that is a privileged scaffold in drug discovery . The pyrrolidine ring is highly valued for its three-dimensional, sp3-hybridized structure, which allows researchers to efficiently explore pharmacophore space and can lead to improved selectivity for target proteins . This saturated structure, characterized by its non-planarity and ability to undergo pseudorotation, offers a different spatial coverage compared to flat aromatic systems, which can be crucial for optimizing a compound's binding affinity and physicochemical properties . The compound is functionalized with a (4-methoxyphenyl)sulfonyl group, classifying it as a sulfonamide derivative. The sulfonamide functional group is a common feature in many bioactive molecules and approved therapeutics. In research settings, sulfonamide derivatives are investigated for a wide spectrum of biological activities. The presence of the sulfonyl group attached to the pyrrolidine nitrogen offers a specific three-dimensional orientation, as the N—C bonds of the pyrrolidine ring are typically oriented gauche to the S—C bond in such structures . This molecular architecture makes it a valuable intermediate for constructing more complex molecules and for studying structure-activity relationships (SAR) in various drug discovery programs, including the development of anticancer, antibacterial, anti-inflammatory, and antiviral agents . This product is provided For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use in humans or animals, nor for any form of personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Eigenschaften

CAS-Nummer

335215-12-8

Molekularformel

C11H15NO3S

Molekulargewicht

241.31g/mol

IUPAC-Name

1-(4-methoxyphenyl)sulfonylpyrrolidine

InChI

InChI=1S/C11H15NO3S/c1-15-10-4-6-11(7-5-10)16(13,14)12-8-2-3-9-12/h4-7H,2-3,8-9H2,1H3

InChI-Schlüssel

LBMXZZFSJLBRGH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2

Kanonische SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

The table below compares key structural and electronic properties of 1-[(4-methoxyphenyl)sulfonyl]pyrrolidine with analogues differing in substituents:

Compound Name Substituent (R) Molecular Weight (g/mol) PSA (Ų) Key Properties
1-[(4-Methoxyphenyl)sulfonyl]pyrrolidine 4-OCH₃ 255.32 46.61 High solubility in polar solvents
1-[(4-Ethoxyphenyl)sulfonyl]piperidine 4-OCH₂CH₃ 283.38 46.61 Increased lipophilicity
1-[(4-Nitrophenyl)sulfonyl]pyrrolidine 4-NO₂ 256.28 74.52 Enhanced electrophilicity
1-[(3-Methoxyphenyl)sulfonyl]azetidine 3-OCH₃ 241.30 46.61 Reduced steric hindrance
(S)-1-((1-Phenylpentyl)sulfonyl)pyrrolidine Phenylpentyl 309.45 46.61 Chiral center (96% ee)

Notes:

  • Electron-donating groups (e.g., 4-OCH₃) improve solubility and stability in polar media.
  • Electron-withdrawing groups (e.g., 4-NO₂) increase reactivity in nucleophilic substitutions but reduce bioavailability .
  • Chiral substituents (e.g., phenylpentyl) enable enantioselective catalysis, critical in asymmetric synthesis .

Key Findings :

  • Aqueous bases (K₂CO₃, NaOH) in THF optimize yields (>90%) for 1-[(4-methylbenzene)sulfonyl]pyrrolidine derivatives.
  • Non-polar solvents (e.g., DCM) and weaker bases (pyridine) reduce efficiency due to slower reaction kinetics .

Stereochemical and Crystallographic Insights

  • Chiral Derivatives : (S)-1-((1-Phenylpentyl)sulfonyl)pyrrolidine achieves 96% enantiomeric excess (ee) in palladium-catalyzed arylations, critical for asymmetric drug synthesis .
  • Crystal Structures: Derivatives like (+)-[1-(4-methoxybenzyl)pyrrolidin-2-yl]diphenylmethanol demonstrate ordered packing in monoclinic systems (space group P2₁), stabilizing chiral centers .

Vorbereitungsmethoden

Reaction Mechanism and Conditions

Pyrrolidine, a five-membered secondary amine, undergoes nucleophilic attack on the electrophilic sulfur atom of 4-methoxybenzenesulfonyl chloride. The reaction proceeds via the formation of a tetrahedral intermediate, followed by deprotonation and elimination of hydrochloric acid. A base, such as triethylamine (Et<sub>3</sub>N) or pyridine, is typically employed to neutralize the generated HCl and drive the reaction to completion.

Representative Procedure

  • Reactants : Pyrrolidine (1.0 equiv), 4-methoxybenzenesulfonyl chloride (1.1 equiv), triethylamine (2.0 equiv).

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Conditions : Dropwise addition of sulfonyl chloride to a cooled (0–5°C) mixture of pyrrolidine and Et<sub>3</sub>N in DCM, followed by stirring at room temperature for 4–12 hours.

  • Workup : Sequential washing with water, 1M HCl, and brine; drying over Na<sub>2</sub>SO<sub>4</sub>; and purification via recrystallization or column chromatography.

Yield Optimization

  • Excess Sulfonyl Chloride : A slight excess (1.1–1.2 equiv) ensures complete consumption of pyrrolidine.

  • Base Selection : Et<sub>3</sub>N outperforms weaker bases like NaHCO<sub>3</sub> in suppressing side reactions.

  • Catalytic DMAP : Addition of 4-dimethylaminopyridine (DMAP, 0.1 equiv) accelerates the reaction by activating the sulfonyl chloride.

Challenges and Side Reactions

  • Competitive Over-Sulfonylation : Pyrrolidine’s secondary amine is less nucleophilic than primary amines, reducing the risk of disulfonylation.

  • Hydrolysis of Sulfonyl Chloride : Moisture-sensitive conditions are critical to prevent hydrolysis of the sulfonyl chloride to the sulfonic acid.

Alternative Synthetic Routes

Functionalization of Preformed Pyrrolidine Derivatives

Sulfonylation of substituted pyrrolidines (e.g., hydroxylated or halogenated derivatives) could provide access to structurally diverse analogs. For instance, polyhydroxylated pyrrolidines synthesized via Morita-Baylis-Hillman (MBH) adducts might undergo selective sulfonylation at the nitrogen after deprotection steps.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield (Reported/Inferred)
Direct Sulfonylation - One-step synthesis
- Mild conditions
- Requires anhydrous conditions70–85%
Reductive Cyclization - Enables complex substitution patterns- Multi-step
- Low atom economy
Not reported
MBH-Based Routes - Stereochemical control- Lengthy synthesis
- Low scalability
50–65%

Scalability and Industrial Relevance

The direct sulfonylation method is highly scalable, with reported gram-scale syntheses of analogous sulfonamides achieving >80% yields . Industrial applications would prioritize this route due to its simplicity and cost-effectiveness.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.